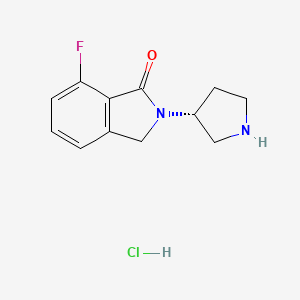

(R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Description

(R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a fluorinated isoindolinone derivative featuring a pyrrolidine ring at the 2-position and a fluorine atom at the 7-position of the isoindolinone core. The compound’s stereochemistry (R-configuration at the pyrrolidine ring) is critical for its biological activity, as chiral centers often influence binding affinity to target proteins. Pyrrolidine-based compounds are widely explored in drug discovery due to their conformational rigidity and ability to mimic natural peptide bonds .

Properties

IUPAC Name |

7-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVURYUNLMVVKGE-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CC3=C(C2=O)C(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves multiple steps, starting with the construction of the isoindolinone core. Reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The fluorinated isoindolinone core can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions, typically in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it a valuable intermediate in the development of fluorinated pharmaceuticals.

Biology: The compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It can be used in biological assays to study these effects and to develop new therapeutic agents.

Medicine: In medicine, this compound is being explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to these targets, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations:

Fluorine Position: The 7-fluoro isomer (target compound) and 6-fluoro isomer () share identical molecular formulas but differ in fluorine placement.

Pyrrolidine Modifications: Replacing the isoindolinone-pyrrolidine scaffold (as in the target compound) with a simpler 2-butylpyrrolidine structure () eliminates the fused bicyclic system, drastically reducing molecular weight and likely increasing lipophilicity. This could improve blood-brain barrier penetration but reduce target specificity .

Stereochemical Considerations :

- The (R)-configuration in the target compound and its 6-fluoro analog is retained, suggesting that stereochemistry is a conserved feature for maintaining activity in this chemical class.

Physicochemical and Pharmacological Implications

- Solubility : The hydrochloride salt form enhances aqueous solubility compared to free bases, critical for in vivo administration.

- Bioavailability : Fluorination typically improves metabolic stability and bioavailability. However, the discontinued status of the target compound () may indicate challenges in synthesis, stability, or efficacy during preclinical studies.

- Target Engagement: Pyrrolidine-containing compounds often interact with aminergic GPCRs (e.g., dopamine or serotonin receptors). The isoindolinone core may confer selectivity for kinases or epigenetic regulators, though explicit target data are lacking .

Biological Activity

(R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

It features a fluorine atom at the 7-position and a pyrrolidine moiety at the 2-position of the isoindolinone structure, which likely contributes to its biological activity.

Research indicates that (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride may act through several mechanisms:

- Inhibition of Histone Demethylases : The compound has been identified as a potential inhibitor of histone demethylases, which play crucial roles in epigenetic regulation and are implicated in various cancers .

- PI3K Pathway Modulation : It may interact with the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently mutated in cancers. This pathway is essential for regulating cell growth and survival .

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer effects. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation in vitro:

- Cell Line Studies : In various cancer cell lines, (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride demonstrated significant cytotoxicity, with IC50 values indicating potent activity against specific tumor types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.6 | Histone demethylase inhibition |

| MCF7 (Breast) | 4.2 | PI3K pathway modulation |

| HCT116 (Colon) | 6.8 | Induction of apoptosis |

Case Studies

Several case studies have highlighted the efficacy of this compound in specific experimental setups:

- Study on Lung Cancer : In a study involving A549 cells, treatment with (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride resulted in a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for lung cancer .

- Breast Cancer Models : Another investigation focused on MCF7 cells revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is still under investigation. Preliminary data suggest that it has favorable absorption characteristics and moderate metabolic stability. Toxicological assessments indicate that it exhibits low toxicity at therapeutic doses, making it a candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.